![molecular formula C7H4IN3O2 B11764538 3-iodo-7-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11764538.png)
3-iodo-7-nitro-1H-pyrrolo[3,2-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodo-7-nitro-1H-pyrrolo[3,2-b]pyridine: is a heterocyclic compound that contains both iodine and nitro functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-iodo-7-nitro-1H-pyrrolo[3,2-b]pyridine typically involves the iodination of a pyrrolopyridine precursor followed by nitration. The iodination can be achieved using iodine or an iodine-containing reagent under acidic conditions. The nitration is usually carried out using a mixture of nitric acid and sulfuric acid.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling hazardous reagents like nitric acid and iodine.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The iodine atom in 3-iodo-7-nitro-1H-pyrrolo[3,2-b]pyridine can be replaced by other nucleophiles in substitution reactions. Common reagents include organometallic compounds and halides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions, particularly at the pyrrole ring.
Common Reagents and Conditions:
Substitution: Organometallic reagents (e.g., Grignard reagents), halides, and bases.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or iron powder with acetic acid.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products:
Substitution: Various substituted pyrrolopyridines depending on the nucleophile used.
Reduction: 3-amino-7-nitro-1H-pyrrolo[3,2-b]pyridine.
Oxidation: Oxidized derivatives of the pyrrole ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Iodo-7-nitro-1H-pyrrolo[3,2-b]pyridine is used as an intermediate in the synthesis of more complex molecules
Biology and Medicine: This compound has potential applications in drug discovery and development. Its derivatives have been studied for their inhibitory effects on certain enzymes and receptors, making it a candidate for anticancer and antimicrobial agents.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The exact mechanism of action for 3-iodo-7-nitro-1H-pyrrolo[3,2-b]pyridine depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it may inhibit kinases or other proteins involved in cell signaling, leading to reduced cell proliferation in cancer.
Vergleich Mit ähnlichen Verbindungen
- 3-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine
- 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
Comparison: 3-Iodo-7-nitro-1H-pyrrolo[3,2-b]pyridine is unique due to the presence of both iodine and nitro groups, which confer distinct reactivity and biological activity. Compared to its methoxy and carbonitrile analogs, the nitro group in this compound makes it more electron-deficient, potentially enhancing its ability to interact with biological targets.
Eigenschaften
IUPAC Name |
3-iodo-7-nitro-1H-pyrrolo[3,2-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4IN3O2/c8-4-3-10-7-5(11(12)13)1-2-9-6(4)7/h1-3,10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNOFFPCUPJAKSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CNC2=C1[N+](=O)[O-])I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4IN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
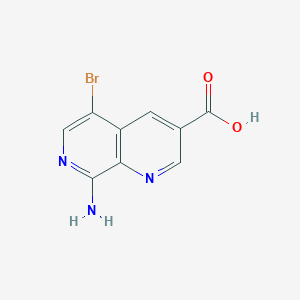
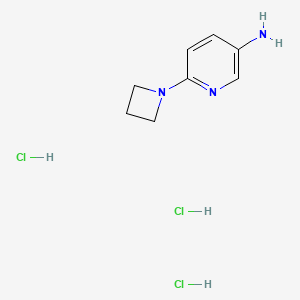

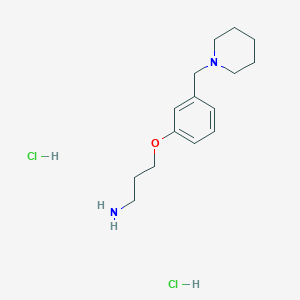
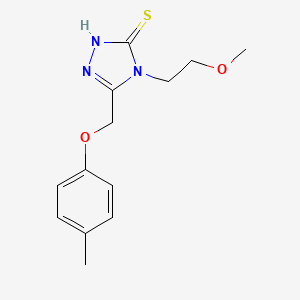
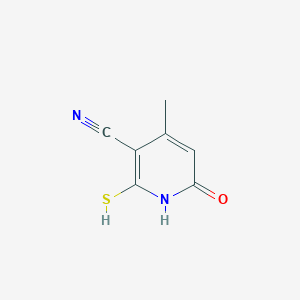
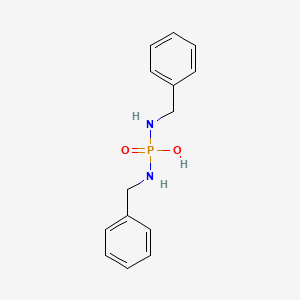
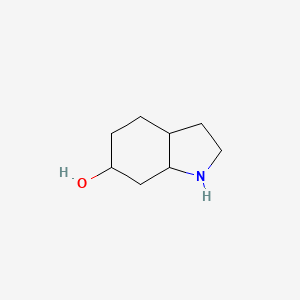
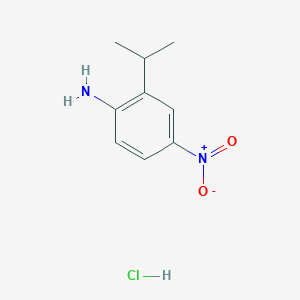

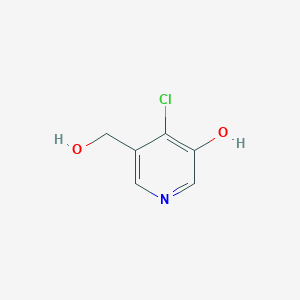
![1-((2R,4aR,7S,8R,8aR)-8-Fluoro-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)propan-2-one](/img/structure/B11764540.png)
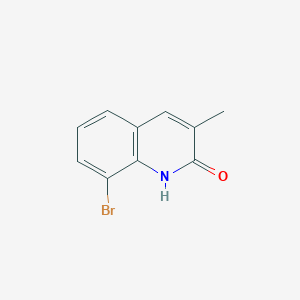
![Methyl 6-ethyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B11764562.png)
